2-Isopropyltetrahydro-1,3-oxazine

Description

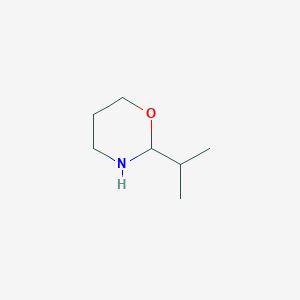

2-Isopropyltetrahydro-1,3-oxazine is a heterocyclic compound comprising a six-membered ring containing one oxygen and one nitrogen atom, with an isopropyl substituent at the 2-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and stereochemical complexity, which influence its reactivity and biological activity.

Properties

CAS No. |

112980-84-4 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-oxazinane |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-8-4-3-5-9-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

IBFMMCKAEYTENK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1NCCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

1,3-Oxazine derivatives differ in substituent type, ring saturation, and stereochemistry. Key analogs include:

Stereochemical outcomes, such as cis/trans isomer ratios in oxazines, are influenced by steric factors (e.g., bulky substituents favoring trans configurations) and electronic interactions . For example, Betti base-derived oxazines exhibit a predominance of trans isomers in solution due to steric hindrance .

Key Research Findings and Trends

Halogenation Efficiency : Electrophilic halogenation achieves near-quantitative yields for dihydro-1,3-oxazines, outperforming traditional condensation methods .

Stereochemical Control : Steric bulk (e.g., isopropyl groups) favors trans-oxazine formation, critical for optimizing drug-receptor interactions .

Hybrid Systems : Integration of oxazines with porphyrins or indazoles expands applications into materials science and multi-target therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Isopropyltetrahydro-1,3-oxazine, and what key intermediates should be monitored during synthesis?

- Methodological Answer : The synthesis typically involves alkylation of tetrahydro-1,3-oxazine precursors with isopropylamine under acidic conditions. Key intermediates include the oxazine ring precursor (e.g., 3-hydroxy-tetrahydro-1,3-oxazine) and the isopropyl-substituted intermediate. Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track the formation of the isopropyl adduct and avoid over-alkylation. Reagents such as hydrogen chloride (HCl) or isopropylamine are commonly used, as seen in analogous syntheses of related oxazine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish regioisomers by analyzing chemical shifts of the isopropyl group and oxazine ring protons. For example, the coupling patterns of the tetrahydro-oxazine ring protons (e.g., axial vs. equatorial positions) provide structural clues.

- HPLC-MS : Reverse-phase HPLC with mass spectrometry helps separate and identify isomers based on retention times and molecular ion peaks.

- IR Spectroscopy : Useful for confirming functional groups like C-O-C (oxazine ring) and N-H (if present) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and respiratory protection to avoid inhalation of dust or vapors.

- Wear nitrile gloves and lab coats to prevent skin contact, as oxazine derivatives can irritate mucous membranes.

- In case of spills, avoid water and use inert adsorbents (e.g., vermiculite) for cleanup, followed by disposal in sealed containers. Refer to safety data sheets for tetrahydro-oxazine analogs for specific hazard mitigation .

Advanced Research Questions

Q. How can catalytic asymmetric synthesis be applied to achieve enantiomeric purity in this compound derivatives?

- Methodological Answer : Enantioselective synthesis can employ organocatalysts or transition-metal catalysts to control stereochemistry at the isopropyl or oxazine ring positions. For example:

- Chiral Brønsted Acids : Catalyze asymmetric Mannich reactions to form the oxazine ring.

- Pd-catalyzed Allylic Alkylation : Introduces the isopropyl group with high enantiomeric excess (ee).

- Monitor ee using chiral HPLC or polarimetry .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Multivariate Analysis : Use software like Gaussian or ORCA to compare DFT-calculated reaction pathways with experimental kinetic data. Adjust computational parameters (e.g., solvent models) to match lab conditions.

- Isotope Labeling : Track reaction mechanisms (e.g., ¹⁸O labeling for oxazine ring-opening studies) to validate theoretical models.

- Statistical Validation : Apply ANOVA or Bayesian inference to assess discrepancies between predicted and observed outcomes .

科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17

Q. How can reaction conditions be optimized to minimize by-products during the alkylation of tetrahydro-1,3-oxazine precursors?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 60°C to prevent ring-opening side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce nucleophilic by-products.

- Stepwise Addition : Gradually introduce isopropylamine to avoid excess reagent, which can lead to di-alkylation. Monitor progress via in situ FTIR for real-time adjustment .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies of this compound analogs?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values in small-sample studies.

- Principal Component Analysis (PCA) : Identify correlations between structural modifications (e.g., substituent electronegativity) and biological activity .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Safety & Compliance

Q. What are the critical storage requirements for this compound to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.